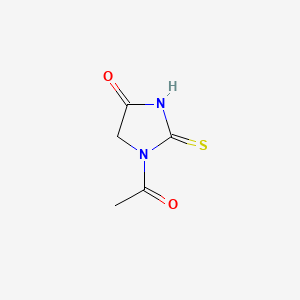

1-Acetyl-2-thiohydantoin

Beschreibung

Historical Background and Discovery

The discovery and development of this compound can be traced back to early investigations into thiohydantoin chemistry during the 20th century. Historical records indicate that the compound was first systematically studied as part of broader research into 2-thiohydantoin derivatives, which began gaining prominence in the early 1900s. The synthesis methodology for this compound was established through pioneering work involving the reaction of glycine with acetic anhydride and ammonium thiocyanate, a procedure that demonstrated the feasibility of introducing acetyl groups into the thiohydantoin framework.

Early research efforts focused on understanding the fundamental chemical properties of thiohydantoin derivatives, with particular attention to their potential applications in analytical chemistry. The development of the Schlack and Kumpf protein sequencing method represented a crucial milestone in the practical application of this compound derivatives, where these compounds served as key intermediates in peptide degradation processes. This methodological advancement highlighted the unique hydrolytic properties of 1-acyl-2-thiohydantoins, particularly their ability to undergo selective cleavage under mild acidic or alkaline conditions.

The compound's registration with the Chemical Abstracts Service under number 584-26-9 occurred during the systematic cataloging of organic compounds, reflecting its recognition as a distinct and important chemical entity. Subsequent decades witnessed expanded research into the crystallographic properties of this compound, leading to the identification of multiple polymorphic forms and detailed structural characterization through X-ray diffraction studies.

Significance in Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research, serving multiple roles across various subdisciplines of chemistry. The compound's significance stems primarily from its function as a versatile synthetic intermediate in the preparation of more complex heterocyclic structures. Research has demonstrated that this compound can undergo diverse chemical transformations, including acid and base-catalyzed hydrolysis reactions that proceed through well-characterized mechanistic pathways.

In the field of peptide chemistry, this compound derivatives have found particular utility in protein sequencing applications. The selective cleavage of the acetyl linkage under mild conditions provides a valuable tool for the controlled degradation of peptide chains, enabling the identification and characterization of amino acid sequences. This application has contributed significantly to advances in protein analysis and biochemical research methodologies.

Recent investigations have expanded the scope of this compound research to include studies of its polymorphic behavior and crystallographic properties. The identification of multiple crystal forms has important implications for understanding the compound's physicochemical properties and potential pharmaceutical applications. Research has revealed that different polymorphic forms exhibit distinct hydrogen bonding patterns and molecular packing arrangements, which directly influence properties such as solubility and thermal stability.

The compound has also gained attention in synthetic organic chemistry as a building block for the construction of more complex heterocyclic systems. Microwave-assisted synthesis methods have been developed to enhance reaction efficiency and yield, demonstrating the adaptability of this compound chemistry to modern synthetic techniques. These developments have opened new avenues for the preparation of structurally diverse compounds with potential biological activity.

Overview of Key Chemical Characteristics

The chemical characteristics of this compound are defined by its distinctive molecular structure and the resulting physicochemical properties. The compound exists as a five-membered heterocyclic ring containing both nitrogen and sulfur atoms, with an acetyl group attached to one of the nitrogen atoms. This structural arrangement imparts unique reactivity patterns that distinguish this compound from other members of the hydantoin family.

The melting point of this compound, measured at 175.5°C, reflects the compound's thermal stability and crystalline nature. The relatively high melting point indicates strong intermolecular interactions within the crystal lattice, which have been confirmed through detailed crystallographic studies revealing extensive hydrogen bonding networks. The compound's density of 1.367 g/cm³ is consistent with its compact molecular structure and efficient crystal packing.

Spectroscopic characterization has provided detailed insights into the compound's molecular structure and vibrational properties. Fourier transform infrared spectroscopy studies have identified characteristic absorption bands corresponding to the carbonyl, thiocarbonyl, and acetyl functional groups. The spectral data confirm the coplanar arrangement of the acetyl group with the thiohydantoin ring, a structural feature that influences the compound's chemical reactivity and intermolecular interactions.

The compound exhibits distinctive ionization behavior in aqueous solution, with a predicted pKa value of approximately 8.03. This property has important implications for its chemical reactivity, particularly in hydrolysis reactions where the ionization state of the molecule influences reaction kinetics and mechanisms. Under alkaline conditions with pH greater than 11, this compound undergoes rapid hydrolysis to form 2-thiohydantoin and acetic acid through a well-characterized mechanism involving hydroxide ion attack on the conjugate base of the substrate.

Position within Heterocyclic Sulfur Compounds

This compound occupies a distinctive position within the broader class of heterocyclic sulfur compounds, characterized by its unique combination of structural features and chemical properties. The compound belongs to the thiohydantoin subfamily, which represents an important subset of five-membered heterocycles containing both nitrogen and sulfur atoms. This structural classification places this compound among compounds that exhibit enhanced reactivity compared to their oxygen analogs, largely due to the presence of the thiocarbonyl functional group.

The thiohydantoin ring system in this compound shares structural similarities with other biologically important heterocycles, including imidazolidines and thiazolidines. However, the specific arrangement of nitrogen, sulfur, and carbonyl groups within the five-membered ring creates a unique electronic environment that distinguishes this compound from related structures. The presence of the acetyl substituent at the N-1 position further differentiates this compound from unsubstituted 2-thiohydantoin, introducing additional reactivity and synthetic versatility.

Comparative studies within the thiohydantoin family have revealed that this compound exhibits enhanced susceptibility to hydrolytic cleavage compared to other N-substituted derivatives. This property has been attributed to the electron-withdrawing nature of the acetyl group, which activates the molecule toward nucleophilic attack. The facility of hydrolysis under mild conditions represents a unique characteristic that has found practical application in analytical and synthetic chemistry.

The compound's position within heterocyclic sulfur chemistry is further defined by its ability to serve as a precursor for the synthesis of more complex structures. Research has demonstrated that this compound can undergo various transformations, including cyclization reactions that yield fused heterocyclic systems and ring-opening processes that provide access to acyclic intermediates. These synthetic pathways highlight the compound's versatility as a building block for the construction of diverse molecular architectures.

Recent developments in the field have expanded understanding of the relationship between this compound and other heterocyclic sulfur compounds through systematic structure-activity relationship studies. These investigations have revealed common patterns of reactivity and biological activity within the thiohydantoin family, while also identifying unique properties that distinguish individual members of this compound class. The growing body of research on thiohydantoin derivatives has established this compound as a representative compound for understanding the fundamental chemistry of heterocyclic sulfur-containing molecules.

Eigenschaften

IUPAC Name |

1-acetyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWXNUFFAFBJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060401 | |

| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-26-9 | |

| Record name | 1-Acetyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-2-thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Imidazolidinone, 1-acetyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2-thiohydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMG5WO16JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

1-Acetyl-2-thiohydantoin can be synthesized through several methods. One common synthetic route involves the reaction of glycine, thiocyanic acid, and acetic anhydride . The reaction is typically carried out by dissolving glycine and thiocyanic acid in acetic anhydride, followed by the addition of glacial acetic acid. The mixture is then heated to 100°C with stirring for 40 minutes. Upon cooling and pouring into ice water, a yellow solid precipitates, which is then washed and recrystallized with ethanol to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. Microwave-assisted synthesis has also been explored for the efficient production of thiohydantoin derivatives .

Analyse Chemischer Reaktionen

1-Acetyl-2-thiohydantoin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: In alkaline conditions, this compound rapidly hydrolyzes to form 2-thiohydantoin and a carboxylic acid. This reaction is facilitated by the attack of hydroxide ions on the conjugate base of the compound.

Oxidation: The compound can be oxidized under specific conditions to yield different products, depending on the reagents used.

Substitution: It can undergo substitution reactions, particularly at the acetyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

1-Acetyl-2-thiohydantoin and its derivatives have shown significant antitumor activity. Research indicates that these compounds can act as inhibitors of the androgen receptor, which is crucial in the development of certain cancers, particularly prostate cancer. For instance, a derivative of thiohydantoin was reported to be a potent inhibitor against the androgen receptor with an IC50 value of 0.1 µM, outperforming established treatments like enzalutamide . Additionally, structure-activity relationship (SAR) studies have identified modifications that enhance the inhibitory potency against mutant isocitrate dehydrogenase (IDH1), an enzyme implicated in gliomas .

Antiparasitic Activity

The antiparasitic properties of this compound have also been investigated. Specific derivatives have been found to exhibit activity against Trypanosoma brucei, the causative agent of sleeping sickness. High-throughput screening identified certain thiohydantoin analogues as effective inhibitors, with IC50 values in the nanomolar range . Modifications to the benzyl and aryl groups of these compounds have led to increased potency against this parasite.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored extensively. Studies have demonstrated that these compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, novel hybrids of 2-thiohydantoin and 2-quinolone derivatives exhibited broad-spectrum antibacterial activity . The introduction of electron-withdrawing groups has been shown to enhance their effectiveness against resistant strains .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including the condensation reaction involving acetaldehyde and thiourea or through acylation reactions . The compound can undergo hydrolysis under alkaline conditions, leading to the formation of 2-thiohydantoin . Understanding these chemical properties is crucial for developing new derivatives with enhanced biological activities.

Table: Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antitumor | Inhibits androgen receptor; potential for prostate cancer treatment | 0.1 µM |

| Antiparasitic | Active against Trypanosoma brucei; high-throughput screening results | 1.9 - 3.2 nM |

| Antimicrobial | Effective against various bacterial strains; hybrid compounds show increased activity | Varies by compound |

Case Study 1: Antitumor Activity in Prostate Cancer

A study conducted by Wang et al. synthesized a series of thiohydantoin analogues and evaluated their antiproliferative activity against LNCaP-AR cells (a prostate cancer cell line). The most promising analogue showed an IC50 value significantly lower than that of enzalutamide, suggesting its potential as a more effective treatment option for castration-resistant prostate cancer .

Case Study 2: Antiparasitic Screening

Buchynskyy et al. identified several thiohydantoin derivatives through high-throughput screening for their activity against Trypanosoma brucei. The study highlighted two specific analogues that demonstrated exceptional potency, leading to further SAR optimization to enhance their antiparasitic efficacy .

Wirkmechanismus

The mechanism of action of 1-acetyl-2-thiohydantoin involves its interaction with specific molecular targets and pathways. In alkaline conditions, the compound ionizes and undergoes rapid hydrolysis, leading to the formation of 2-thiohydantoin and a carboxylic acid . This hydrolysis process is facilitated by the attack of hydroxide ions on the conjugate base of the compound.

In antimicrobial applications, the compound’s activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes . The exact molecular targets and pathways involved may vary depending on the specific bacterial strain and the conditions of the assay.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiohydantoin Derivatives

Table 1: Key Features of 1-Acetyl-2-thiohydantoin and Related Compounds

Hydrogen Bonding and Reactivity

This compound forms quasiplanar chains via N–H···O hydrogen bonds between the acetyl C=O and amide N–H groups, as observed in its triclinic polymorph . In contrast, non-acetylated derivatives like 2-thiohydantoin-3-acetic acid exhibit different hydrogen-bonding motifs, influencing their solubility and stability . The acetyl group in this compound is labile under acidic or heated conditions, making it a reactive intermediate for further functionalization .

Biologische Aktivität

1-Acetyl-2-thiohydantoin is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the thiohydantoin class of compounds, characterized by a thioamide group and an acetyl substituent. Its molecular structure can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives of 2-thiohydantoin, including this compound. A significant study demonstrated that certain synthesized derivatives exhibited potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in RAW264.7 murine leukemia cells. The most effective compound showed an IC50 value of 197.68 μg/mL, outperforming celecoxib (IC50 = 251.2 μg/mL) in reducing NO levels significantly .

Table 1: Anti-inflammatory Activity of Thiohydantoin Derivatives

| Compound | IC50 (μg/mL) | NO Production Reduction | Cytokine Inhibition |

|---|---|---|---|

| Compound 7 | 197.68 | Six-fold | IL-1β, IL-6, TNF-α |

| Celecoxib | 251.2 | - | - |

Anticancer Activity

The anticancer potential of this compound has been explored through its ability to inhibit mutant isocitrate dehydrogenase (IDH1), which is implicated in various cancers. A study indicated that modifications to the thiohydantoin structure could enhance its inhibitory activity against IDH1 mutations, with one derivative exhibiting a Ki value of 4.7 µM .

Case Study: Inhibition of IDH1 Mutations

In a specific case study, researchers synthesized a series of thiohydantoin derivatives and evaluated their efficacy against IDH1 mutated gliomas. The findings suggested that structural modifications at positions 3 and 5 significantly influenced the inhibitory potency.

Antimicrobial Activity

The antimicrobial properties of thiohydantoins have been documented as well. A recent study synthesized hybrids of 2-thiohydantoin and quinolone derivatives and assessed their antimicrobial activity under blue light activation . The results indicated promising antibacterial effects against various strains.

Table 2: Antimicrobial Activity of Thiohydantoin Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hybrid A | E. coli | 32 µg/mL |

| Hybrid B | S. aureus | 16 µg/mL |

| Hybrid C | P. aeruginosa | 64 µg/mL |

The biological activities of this compound can be attributed to its ability to modulate enzyme activities and cytokine expression levels. For instance, the inhibition of NO production correlates with decreased expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α . Moreover, its interaction with IDH1 suggests a mechanism involving competitive inhibition at the enzyme's active site.

Q & A

Q. What are the standard protocols for synthesizing 1-acetyl-2-thiohydantoin, and how do reaction conditions influence yield?

The synthesis typically involves reacting amino acids (e.g., glycine, alanine, phenylalanine) with acetic anhydride and ammonium thiocyanate under controlled conditions. For example, 4-fluorophenylglycine reacts with ammonium thiocyanate in acetic anhydride/acetic acid at 100°C for 1 hour, yielding 47% after recrystallization from ethanol . However, contradictory yields have been reported: Reyes and Burgess (2006) noted discrepancies in prior literature, suggesting that variables like stoichiometry, reaction time, and purification methods (e.g., solvent choice for recrystallization) critically affect outcomes .

Q. How are hydrogen-bonding patterns and crystal structures of this compound derivatives characterized?

X-ray crystallography reveals three hydrogen-bonding motifs in 1-acetyl-2-thiohydantoins:

- C(6) chains : Formed between amide NH and acetyl C=O groups (e.g., triclinic polymorph NIFHIT01) .

- C(4) chains : Amide NH and amide C=O interactions (monoclinic polymorph NIFHIT) .

- R₂²(8) rings : Observed in 1-acetyl-5-methyl derivatives .

The planar 2-thiohydantoin moiety and acetyl group dihedral angles (~9.7°) are key to packing efficiency .

Q. What spectroscopic and analytical methods are used to confirm the identity of this compound?

- Solid-state IR : Identifies sulfur-related vibrations (C=S stretching at ~1200 cm⁻¹) and hydrogen-bonded N–H stretches .

- Solution-phase NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl group at ~2.1 ppm in ¹H NMR) .

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.68–1.70 Å) and validates polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound?

Discrepancies arise from subtle variations in protocols. For example, Reyes and Burgess (2006) achieved lower yields than Casas et al. (1998) due to differences in cooling rates and solvent polarity during recrystallization . To address this:

Q. What strategies are employed to analyze polymorphic forms of this compound, and how do they impact material properties?

The two known polymorphs (triclinic and monoclinic) exhibit distinct hydrogen-bonding networks:

- Triclinic (P1) : Chains via N–H⋯O=C (acetyl) interactions .

- Monoclinic : Chains via N–H⋯O=C (amide) interactions .

Methods: - Variable-temperature XRD to assess thermal stability.

- DFT calculations to compare lattice energies and predict dominant forms under specific conditions .

Implications: Polymorphs may differ in solubility and bioavailability, critical for pharmaceutical applications .

Q. How can computational modeling validate experimental data on this compound’s structural features?

- Density Functional Theory (DFT) : Simulates bond lengths/angles (e.g., C=O and C=S distances) and compares them with X-ray data to validate accuracy .

- Molecular Dynamics (MD) : Predicts hydrogen-bonding stability in different solvents .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking in aryl-substituted derivatives) .

Q. What methodological approaches are used to evaluate the pharmacological potential of this compound derivatives?

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., 5-aryl groups) and assess bioactivity against targets like enzymes or receptors .

- In vitro assays : Measure IC₅₀ values for antifungal/herbicidal activity .

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.